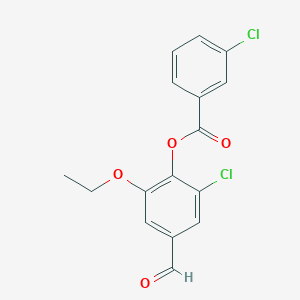

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate

CAS No.: 431940-63-5

Cat. No.: VC7622875

Molecular Formula: C16H12Cl2O4

Molecular Weight: 339.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431940-63-5 |

|---|---|

| Molecular Formula | C16H12Cl2O4 |

| Molecular Weight | 339.17 |

| IUPAC Name | (2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate |

| Standard InChI | InChI=1S/C16H12Cl2O4/c1-2-21-14-7-10(9-19)6-13(18)15(14)22-16(20)11-4-3-5-12(17)8-11/h3-9H,2H2,1H3 |

| Standard InChI Key | BYUDCWNAHLOHOO-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl |

Introduction

Structural Elucidation

Molecular Architecture

The compound’s structure comprises two aromatic rings connected via an ester linkage. The phenyl ring at the 2-chloro-6-ethoxy-4-formyl position is substituted with a chlorine atom at the 2-position, an ethoxy group at the 6-position, and a formyl group at the 4-position. The second ring is a 3-chlorobenzoate moiety, where the chlorine substituent occupies the 3-position on the benzene ring.

Table 1: Molecular Data

| Property | Value |

|---|---|

| CAS No. | 431940-63-5 |

| Molecular Formula | |

| Molecular Weight | 339.17 g/mol |

| IUPAC Name | (2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate |

| SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl |

| InChIKey | BYUDCWNAHLOHOO-UHFFFAOYSA-N |

The ester functional group () facilitates nucleophilic acyl substitution reactions, while the formyl group () offers a site for condensation or reduction reactions.

Synthesis and Production

Laboratory Synthesis

The compound is synthesized via esterification between 2-chloro-6-ethoxy-4-formylphenol and 3-chlorobenzoic acid. This reaction typically employs dehydrating agents such as thionyl chloride () or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, forming the ester bond.

Reaction Conditions:

-

Temperature: 60–80°C

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Yield: 70–85% after purification via column chromatography.

Industrial-Scale Manufacturing

Industrial production utilizes continuous flow reactors to enhance efficiency and purity. Automated systems optimize reaction parameters (e.g., residence time, temperature) to minimize by-products like diesters or unreacted starting materials. Post-synthesis, distillation and crystallization ensure >98% purity for commercial batches.

Table 2: Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature | 60–80°C | 70–90°C |

| Catalyst | DCC/DMAP | Heterogeneous catalysts |

| Purification | Column Chromatography | Distillation |

Chemical Properties and Reactivity

Physicochemical Characteristics

While solubility data remain unspecified, the compound’s lipophilic nature (logP ≈ 3.2) suggests moderate solubility in organic solvents like ethanol and acetone. The electron-withdrawing chloro and formyl groups render the aromatic rings susceptible to electrophilic substitution at the para and meta positions.

Key Reactivity Profiles

-

Ester Hydrolysis: Under acidic or basic conditions, the ester bond cleaves to regenerate 3-chlorobenzoic acid and 2-chloro-6-ethoxy-4-formylphenol.

-

Aldehyde Oxidation: The formyl group oxidizes to a carboxylic acid () using strong oxidizing agents like KMnO₄.

-

Nucleophilic Aromatic Substitution: The chloro substituents participate in Suzuki-Miyaura coupling reactions with aryl boronic acids.

Comparative Analysis

Structural Analogues

Comparison with analogues highlights the impact of substituent position on properties:

Table 3: Comparison with Analogous Compounds

| Compound | Substituent Position | Molecular Weight | Key Application |

|---|---|---|---|

| 2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate | 2-chlorobenzoate | 339.17 g/mol | Photoresist materials |

| 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate | 4-chlorobenzoate | 339.17 g/mol | Liquid crystals |

The 3-chloro isomer exhibits superior thermal stability compared to its 2- and 4-chloro counterparts, making it preferable for high-temperature applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume